

Application Note: Analytical Strategies for 3-(methylthio)-1H-indazole

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Compound of Interest

Compound Name: 3-(methylthio)-1H-indazole

CAS No.: 1040502-51-9

Cat. No.: B1612970

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Executive Summary

3-(methylthio)-1H-indazole (CAS: 29905-96-6) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of Axitinib (Inlyta®), a tyrosine kinase inhibitor used in renal cell carcinoma treatment. Control of this intermediate is vital for two reasons:

- **Process Yield:** It serves as the electrophilic coupling partner (often after iodination) for the benzamide moiety.
- **Impurity Management:** Unreacted thio-indazoles can carry through to the final API. Given the sulfur moiety, strict limits are often imposed to prevent catalyst poisoning in subsequent palladium-catalyzed cross-couplings.

This guide provides two distinct analytical workflows: a Robust HPLC-UV Method for raw material release and in-process control (IPC), and a High-Sensitivity LC-MS/MS Method for trace impurity analysis in final API matrices.

Physicochemical Profile & Method Design

Understanding the molecule is the first step to robust method development.

Property	Value	Analytical Implication
Molecular Weight	164.23 g/mol	Low mass requires low-range mass spec calibration.
LogP	~2.3 (Predicted)	Moderately lipophilic; ideal for Reverse Phase (C18) chromatography.
pKa	~13.8 (NH acidic), ~1.5 (N basic)	Amphoteric. High pH (>10) deprotonates the NH; Low pH (<3) protonates N2. Acidic mobile phase is preferred to suppress silanol interactions and improve peak shape.
UV Max	~305 nm, 250 nm	Strong absorbance allows for sensitive UV detection.

Method A: HPLC-UV for Routine Quantification (IPC/Release)

Objective: Quantify **3-(methylthio)-1H-indazole** at concentrations >0.1% w/w with high precision.

Chromatographic Conditions[1][2][3][4][5][6][7][8]

- System: Agilent 1290 Infinity II or Waters H-Class UPLC (convertible to HPLC).
- Column: Phenomenex Luna C18(2) or Waters XBridge BEH C18 (150 mm × 4.6 mm, 3.5 μm).
 - Why: The C18 stationary phase provides sufficient retention for the hydrophobic methylthio group. The XBridge (hybrid particle) offers superior lifetime at high pH if basic cleanup is ever needed.

- Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Flow Rate: 1.0 mL/min.[1][2]
- Column Temp: 35°C (Controls mass transfer kinetics).
- Detection: PDA/UV at 305 nm (Specific) and 254 nm (General).
- Injection Volume: 10 µL.

Gradient Profile

Time (min)	% Mobile Phase A	% Mobile Phase B	Curve
0.00	95	5	Initial
2.00	95	5	Isocratic Hold (Void separation)
12.00	10	90	Linear Ramp
15.00	10	90	Wash
15.10	95	5	Re-equilibration
20.00	95	5	End

Standard Preparation Protocol

- Stock Solution (1.0 mg/mL): Weigh 50 mg of reference standard into a 50 mL volumetric flask. Dissolve in 100% Methanol (Indazoles are highly soluble in MeOH).
- Working Standard (50 µg/mL): Dilute 2.5 mL of Stock into a 50 mL flask using 50:50 Water:Acetonitrile.
 - Critical: Matching the diluent to the initial gradient conditions prevents "solvent effect" peak distortion (fronting).

Method B: LC-MS/MS for Trace Impurity Analysis[9]

Objective: Detect **3-(methylthio)-1H-indazole** at ppm levels (ng/mL) within a complex Axitinib API matrix.

Mass Spectrometry Parameters (ESI+)

The indazole nitrogen (N2) is readily protonated in positive mode.

- Ionization: Electrospray Ionization (ESI), Positive Mode.[3]
- Precursor Ion: $[M+H]^+ = 165.1$ m/z.
- Scan Type: Multiple Reaction Monitoring (MRM).[4][5]

MRM Transition Table:

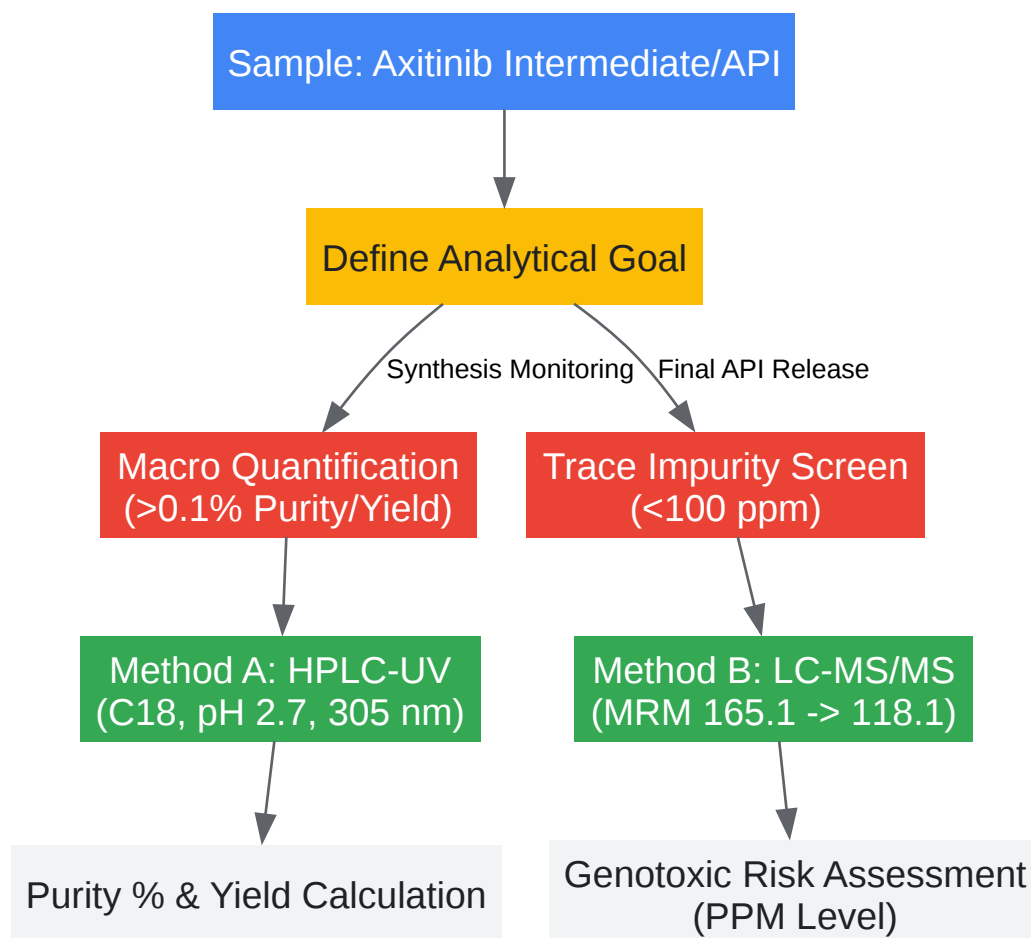
Precursor (m/z)	Product (m/z)	Dwell (ms)	Collision Energy (eV)	Assignment
165.1	118.1	100	25	Quantifier (Loss of -SCH ₃)
165.1	150.1	100	15	Qualifier 1 (Loss of -CH ₃)
165.1	91.1	100	40	Qualifier 2 (Ring fragmentation)

LC-MS Interface Conditions

- Column: Agilent ZORBAX RRHD Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 μm).
- Mobile Phase: 5 mM Ammonium Formate (pH 3.0) / Acetonitrile.[6][1][2][4][7]
 - Why: Ammonium formate improves ionization efficiency compared to pure formic acid in MS.
- Flow Rate: 0.4 mL/min.[8][5]

Analytical Workflow & Decision Logic

The following diagram illustrates the decision matrix for selecting the appropriate method based on the stage of drug development.



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Caption: Decision tree for selecting HPLC-UV vs. LC-MS/MS based on sensitivity requirements.

Validation & Troubleshooting

System Suitability Criteria (Mandatory)

Before releasing data, the system must pass these checks:

- Tailing Factor (T): $0.8 < T < 1.5$ (Indazoles are prone to tailing; $T > 1.5$ indicates silanol activity—replace column or fresh buffer).

- Precision: %RSD of 6 replicate injections < 1.0% (HPLC) or < 5.0% (LC-MS).
- Resolution: > 2.0 between the main peak and any synthesis byproducts (e.g., 3-iodo-1H-indazole).

Common Issues & Fixes

- Peak Splitting: Often caused by the sample solvent being stronger than the mobile phase.
 - Fix: Ensure sample diluent contains at least 50% water (or starting MP buffer).
- Retention Time Shift: Indazole pKa is sensitive.
 - Fix: Strictly control Mobile Phase pH. A shift of 0.2 pH units can alter retention behavior of the basic nitrogen.
- Carryover (LC-MS): Sulfur-containing compounds can be sticky.
 - Fix: Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Water + 0.1% Formic Acid.

References

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- U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Regulatory standard for method validation). [9][1][10][4] [Link](#)

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